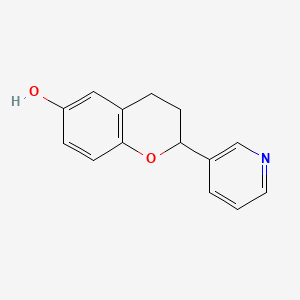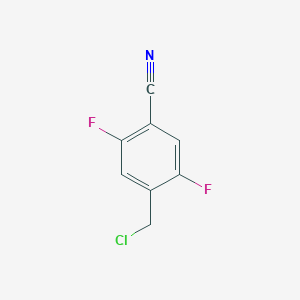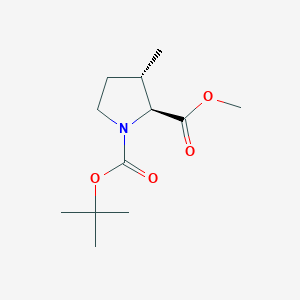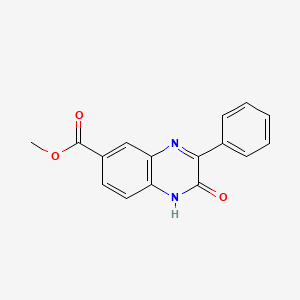
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a significant structural unit in both chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction yields a quinoxaline derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry principles are often employed to minimize environmental impact. For instance, the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate or di-ammonium phosphate has been reported to be effective in the synthesis of quinoxaline derivatives .
化学反应分析
Types of Reactions
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives. These products have significant applications in medicinal chemistry and material science .
科学研究应用
Methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of cancer, tuberculosis, and other infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate include:
- Quinoxaline-2,3-dione
- Dihydroquinoxaline
- Substituted quinoxalines such as 2-methylquinoxaline and 3-phenylquinoxaline .
Uniqueness
What sets this compound apart is its unique combination of a phenyl group and a carboxylate ester, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
methyl 2-oxo-3-phenyl-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-8-12-13(9-11)17-14(15(19)18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
InChI 键 |
BRYIBBSGWGWHAE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


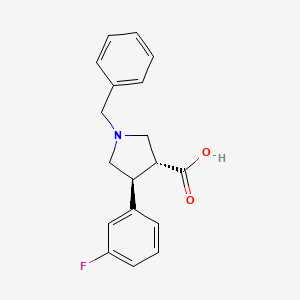
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)

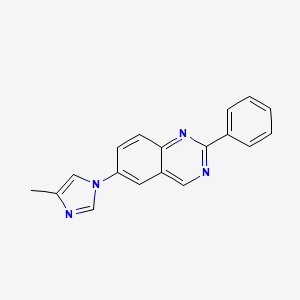
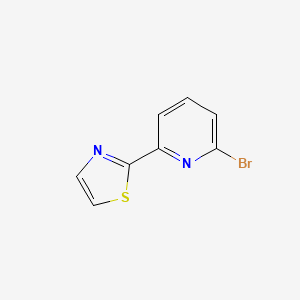
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
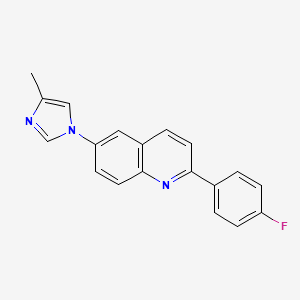
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
